- Synthesis and bioactivity research of glycine hydrazides derivativesNongyaoxue Xuebao, 2008, 10(2), 151-155,
Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

92973-24-5 structure
Nom du produit:5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Numéro CAS:92973-24-5
Le MF:C12H7F3O3
Mégawatts:256.177394151688
MDL:MFCD02602847
CID:801078
PubChem ID:647499
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-
- 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
- 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)
- 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid
- 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
- EN300-109243
- CS-0095183
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%
- SR-01000363008-1
- SB61061
- PD037053
- Q27096978
- VS-01350
- CHEMBL200377
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic
- 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid
- 92973-24-5
- HMS3604L03
- MFCD02602847
- IJPNRBZMRINMMR-UHFFFAOYSA-N
- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;
- BBL003481
- PD005490
- 2evc
- AKOS000109200
- BDBM50175443
- DB07759
- NS00068266
- DB-349790
- G86129
- DTXSID40349440
- HMS2494F03
- Z57727924
- STK055280
- SMR000011380
- SCHEMBL376111
- SR-01000363008
- KUC100872N
- MLS000032257
- 5-2-(Trifluoromethyl)phenyl-2-furoic Acid
-
- MDL: MFCD02602847
- Piscine à noyau: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
- La clé Inchi: IJPNRBZMRINMMR-UHFFFAOYSA-N
- Sourire: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O
Propriétés calculées
- Qualité précise: 256.03472857g/mol
- Masse isotopique unique: 256.03472857g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 316
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 50.4Ų
- Le xlogp3: 3.4
Propriétés expérimentales
- Couleur / forme: Solide
- Dense: 1.395
- Point de fusion: 163-167 °C (lit.)
- Point d'ébullition: 372.9°C at 760 mmHg
- Point d'éclair: 179.3°C
- Indice de réfraction: 1.511
- Pression de vapeur: 0.0±0.9 mmHg at 25°C
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H301-H315-H317-H319-H335
- Déclaration d'avertissement: P261-P280-P301+P310-P305+P351+P338
- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
- Wgk Allemagne:3
- Code de catégorie de danger: 25-36/37/38-43
- Instructions de sécurité: 26-36/37
-
Identification des marchandises dangereuses:
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-2-(Trifluoromethyl)phenyl-2-furoic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | T791805-10000mg |
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |
92973-24-5 | 10g |
$1568.00 | 2023-05-17 | ||
Enamine | EN300-109243-10.0g |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
92973-24-5 | 95% | 10g |
$320.0 | 2023-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T921116-1g |
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid |
92973-24-5 | 97% | 1g |
¥515.70 | 2022-08-31 | |
abcr | AB371997-1 g |
5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; . |
92973-24-5 | 1 g |
€239.50 | 2023-07-19 | ||
Enamine | EN300-109243-2.5g |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
92973-24-5 | 95% | 2.5g |
$161.0 | 2023-10-27 | |
Enamine | EN300-109243-0.1g |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
92973-24-5 | 95% | 0.1g |
$41.0 | 2023-10-27 | |
Chemenu | CM196179-5g |
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |
92973-24-5 | 95% | 5g |
$*** | 2023-05-29 | |
TRC | T791805-1000mg |
5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid |
92973-24-5 | 1g |
$201.00 | 2023-05-17 | ||
Enamine | EN300-109243-1g |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |
92973-24-5 | 95% | 1g |
$119.0 | 2023-10-27 | |
Aaron | AR00GZ2N-1g |
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC |
92973-24-5 | 95% | 1g |
$189.00 | 2024-07-18 |
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Cupric chloride
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Silver nitrate Solvents: Ethanol , Water ; rt → 60 °C; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific ActivityJournal of Medicinal Chemistry, 2022, 65(1), 734-746,
Synthetic Routes 3
Conditions de réaction
Référence
- 5-(Substituted phenyl)-2-furancarboxylic acids, Czechoslovakia, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Catalysts: Cupric chloride
1.2 Catalysts: Cupric chloride
Référence
- Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicidesYouji Huaxue, 2008, 28(5), 865-869,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt
1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt
Référence
- Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn ComplexesChemMedChem, 2012, 7(6), 1020-1030,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
Référence
- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt
1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt
Référence
- Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moietyPharma Chemica, 2016, 8(2), 1-9,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Silver oxide (Ag2O)
Référence
- Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acidsChemicke Zvesti, 1984, 38(4), 507-13,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
Référence
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivativesYouji Huaxue, 2008, 28(6), 1083-1086,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide , Dimethylformamide ; 1 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Référence
- Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitorsJournal of Combinatorial Chemistry, 2008, 10(2), 185-194,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivativesRussian Journal of Organic Chemistry, 2009, 45(4), 541-550,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo ActivitiesChemistry - An Asian Journal, 2013, 8(2), 400-409,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt
Référence
- Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agentsPhosphorus, 2007, 182(5), 1083-1091,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
Référence
- Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidaseBioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391,
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials
- BENZENEDIAZONIUM, 2-(TRIFLUOROMETHYL)-
- o-Trifluoromethylphenylboronic Acid
- 5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde
- Furancarboxylic acid
- 2-Furancarboxylic acid, 5-[2-(trifluoromethyl)phenyl]-, methyl ester
- NA
- 2-Furoic acid
- 5-Bromofuran-2-carboxylic acid
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Littérature connexe
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid

Pureté:99%
Quantité:5g
Prix ($):178.0